2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide
Description
This compound is a benzothiazole-containing acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group. The benzothiazole moiety is linked via a sulfanyl bridge to the acetamide nitrogen, while the oxadiazole ring is further functionalized with a methyl group bearing the 4-methoxyphenoxy substituent.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-13-6-8-14(9-7-13)27-11-17-23-19(28-24-17)10-21-18(25)12-29-20-22-15-4-2-3-5-16(15)30-20/h2-9H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWQBNBPWGOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiazole or oxadiazole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation. For instance, a study demonstrated that similar benzothiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Properties
Another application of this compound is its antimicrobial activity. Studies have reported that compounds containing benzothiazole moieties possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it can modulate the activity of enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .
Agricultural Applications
Pesticidal Activity
Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide have been tested for their effectiveness as pesticides. The unique structural features allow for targeted action against pests while minimizing harm to beneficial organisms. Field trials have shown promising results in controlling pest populations with reduced chemical inputs .
Plant Growth Regulation
Additionally, research has indicated that certain derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, which is crucial for sustainable agriculture practices .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. Its presence can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanotechnology
The compound's unique chemical structure allows it to be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be employed in drug delivery systems or as catalysts in chemical reactions, showcasing versatility across various applications.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxadiazole rings may play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Features
The target compound shares structural motifs with several classes of bioactive molecules:
- Benzothiazole-sulfanyl-acetamides : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g) and N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) feature benzothiazole or oxadiazole cores linked to acetamide groups. These analogues exhibit anti-inflammatory and antibacterial activities .
- Oxadiazole-isopropylamides: Compounds such as 2-(4-hydroxyphenoxy)-N-isopropyl-N-((pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11u) and 11v/11w share the oxadiazole-acetamide scaffold but differ in substituents (e.g., hydroxyphenoxy vs. methoxyphenoxy). These compounds demonstrate proteasome inhibitory activity .
- Triazole/Thiadiazole Derivatives: 2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide () and N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the oxadiazole with triazole or thiadiazole rings, altering electronic and steric profiles .
Table 1: Structural Comparison
Anti-Inflammatory and Analgesic Activity
- Compound 5d/5e : Benzothiazole-oxadiazole hybrids (e.g., 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones) showed potent anti-inflammatory (5d) and analgesic (5e) effects in rodent models, outperforming standard drugs like diclofenac in anti-exudative assays .
- Triazole Derivatives: Anti-exudative activity was observed in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
Enzyme Inhibition and Proteasome Activity
- Oxadiazole-isopropylamides (11u-11w): Demonstrated noncovalent proteasome inhibition, with IC₅₀ values in the low micromolar range. Substituents like hydroxyphenoxy (11u) enhanced potency compared to methoxy-containing analogues .
- N-Substituted Oxadiazoles : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) showed moderate enzyme inhibition, suggesting the target compound’s oxadiazole core may confer similar activity .
Physicochemical and Pharmacokinetic Properties
Melting Points and Purity
- Oxadiazole-isopropylamides : Melting points range from 125.7–158.5°C, with HPLC purity >95% (e.g., 11v: 100% purity, m.p. 155.5–158.5°C) .
- Benzothiazole Derivatives: Limited data, but analogues like 8g were characterized by NMR and LC-MS, indicating stability under physiological conditions .
Table 2: Physicochemical Data
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a benzothiazole ring, a sulfanyl group, and an oxadiazole moiety. Its unique structure contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 372.46 g/mol.
1. Antimicrobial Activity
Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Benzothiazoles can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Case Studies : In vitro studies have shown that derivatives of benzothiazole exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against fungi like Candida albicans .
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| Benzothiazole Derivatives | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Candida albicans |
2. Anticancer Activity
The compound has shown promise in cancer research:
- Mechanism of Action : It induces apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is crucial for programmed cell death.
- Case Studies : A study identified derivatives with significant anticancer activity against the U937 cell line (procaspase-3 over-expressing) and MCF-7 cell line (procaspase-3 non-expressing), highlighting their potential in targeted cancer therapy .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Target Enzymes : It has been reported to inhibit acyl coenzyme A cholesterol acyltransferase and monoamine oxidase.
- Research Findings : Inhibition studies suggest that the presence of specific functional groups enhances enzyme interaction, leading to effective inhibition .
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acyl CoA Cholesterol Acyltransferase | Competitive Inhibition | |
| Monoamine Oxidase | Non-competitive Inhibition |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups on the benzothiazole ring enhances potency against microbial and cancerous cells.
Summary of Findings
The compound This compound demonstrates significant biological activities across various domains:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Anticancer Potential : Induces apoptosis in specific cancer cell lines.
- Enzyme Inhibition : Shows potential as an inhibitor for key enzymes involved in metabolic processes.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step reactions, including cyclization and substitution steps. A plausible route could involve:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm the acetamide linkage, oxadiazole ring protons (δ 8.5–9.0 ppm), and methoxyphenoxy group (δ 3.8–4.2 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650–1700 cm for amide C=O and ~1250 cm for S-C=S stretching .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antioxidant : DPPH radical scavenging assays to measure ROS inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substitution Patterns : Synthesize analogs with variations in:
- Biological Testing : Compare IC values across analogs to identify critical pharmacophores.
Q. How can computational methods aid in understanding its mechanism of action?
- Molecular Docking : Use AutoDock Vina to predict binding to targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How to resolve contradictory bioactivity data across studies?
- Case Example : If one study reports potent antifungal activity but another shows no effect:
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models.
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Ref |
|---|---|---|---|
| 1,2,4-Oxadiazole Core | Amidoxime + carboxylic acid, reflux, 6h | 65–75 | |
| Benzothiazole-Thiol | NaSH in ethanol, 70°C, 4h | 80 | |
| Final Coupling | DMAP, DCM, RT, 12h | 60 |
Table 2 : Computational Parameters for Docking Studies
| Software | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Ref |
|---|---|---|---|
| AutoDock Vina | DNA Gyrase (1KZN) | -9.2 | |
| Schrödinger | Topoisomerase II (3QX3) | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
